

Spectroscopic Profile of 5-Fluoro-2-methoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Fluoro-2-methoxyaniline

Cat. No.: B161714

[Get Quote](#)

This technical whitepaper provides a comprehensive overview of the spectroscopic data for **5-Fluoro-2-methoxyaniline**, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **5-Fluoro-2-methoxyaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **5-Fluoro-2-methoxyaniline**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
6.89	t	8.0	1H	Ar-H
6.62	dd	8.6, 4.5	1H	Ar-H
3.60	s	-	2H	-NH ₂
3.8 (Predicted)	s	-	3H	-OCH ₃

Note: The chemical shift for the methoxy group protons is predicted based on typical values for similar aromatic compounds.

Table 2: ^{13}C NMR Spectroscopic Data for **5-Fluoro-2-methoxyaniline**[1]

Chemical Shift (δ) ppm	Coupling Constant (J) Hz	Assignment
156.38	d, J = 235.2	C-F
142.57	d, J = 2.0	C-N
116.10	d, J = 7.6	Ar-C
115.69	d, J = 22.4	Ar-C
110-120 (Predicted)	-	Ar-C
55-60 (Predicted)	-	-OCH ₃

Note: Assignments for some aromatic carbons and the methoxy carbon are predicted based on known substituent effects.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **5-Fluoro-2-methoxyaniline**

Wavenumber (cm $^{-1}$)	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretch (amine)
3080-3010	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (methyl)
1620-1580	Strong	C=C stretch (aromatic)
1550-1450	Strong	N-H bend (amine)
1250-1200	Strong	C-O stretch (aryl ether)
1150-1100	Strong	C-F stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **5-Fluoro-2-methoxyaniline**

m/z	Relative Intensity	Assignment
141.06	High	[M] ⁺ (Molecular Ion)
126.04	Medium	[M - CH ₃] ⁺
98.03	Medium	[M - CH ₃ - CO] ⁺

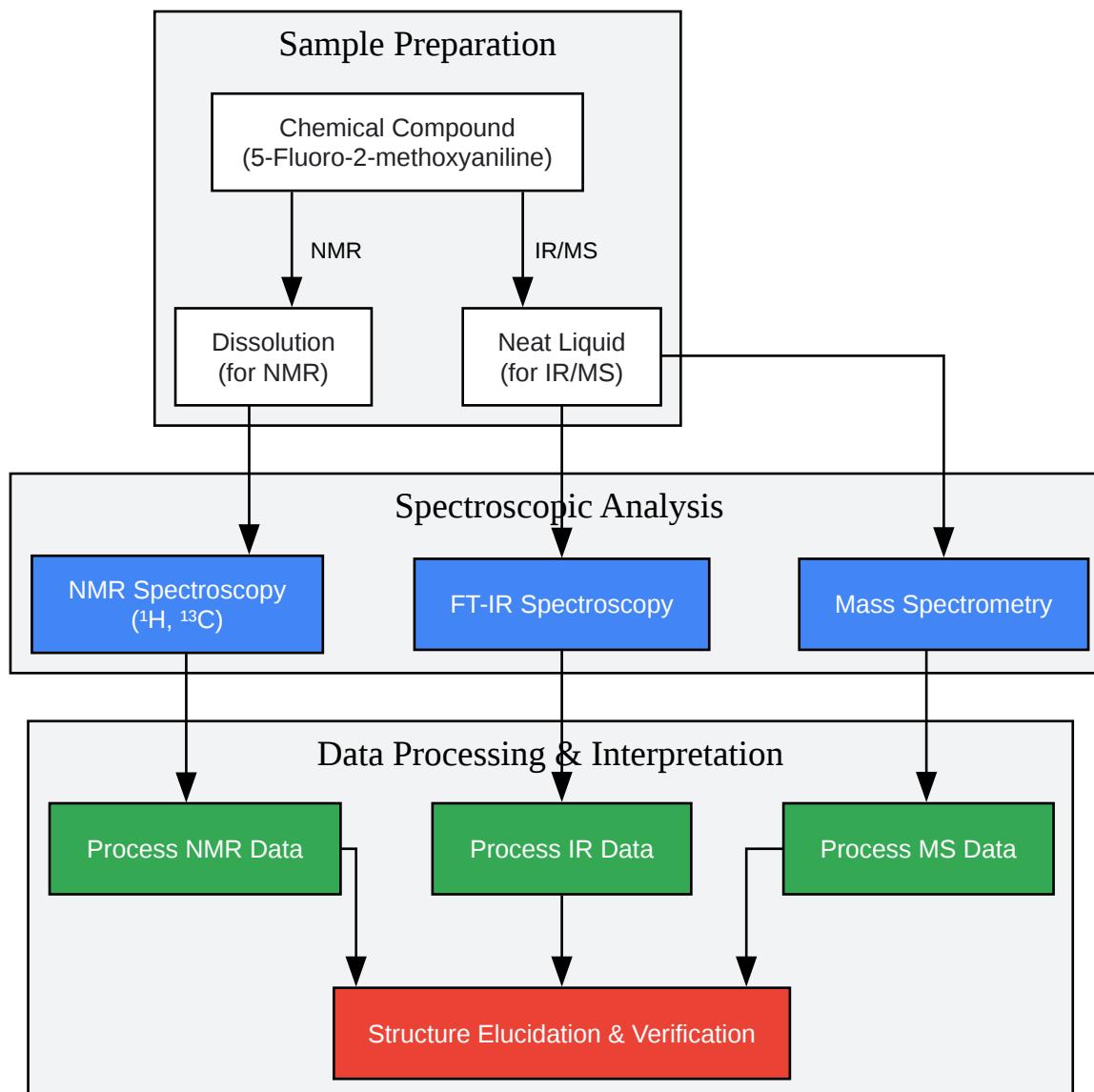
Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **5-Fluoro-2-methoxyaniline** (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of approximately 0.6-0.7 mL.[2][3] The sample is then filtered through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.[4] The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, the spectrum is typically acquired with a small number of scans. For the less sensitive ¹³C nucleus, a greater number of scans is required to achieve an adequate signal-to-noise ratio.[5] Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy


For a liquid sample like **5-Fluoro-2-methoxyaniline**, the FT-IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) or transmission method.[6][7][8] In the ATR method, a drop of the liquid is placed directly onto the ATR crystal, and the spectrum is recorded.[7] For the transmission method, a thin film of the liquid is placed between two IR-transparent salt plates (e.g., NaCl or KBr).[6][9][10] A background spectrum of the empty accessory or the pure solvent is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[6]

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the mass spectrometric analysis of small, volatile molecules like **5-Fluoro-2-methoxyaniline**.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[\[11\]](#)[\[13\]](#) This causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.[\[11\]](#)

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. research.reading.ac.uk [research.reading.ac.uk]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. sites.bu.edu [sites.bu.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 14. Electron ionization - Wikipedia [en.wikipedia.org]
- 15. acdlabs.com [acdlabs.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Fluoro-2-methoxyaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b161714#5-fluoro-2-methoxyaniline-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com